![molecular formula C11H16N4O B13007793 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolidine ring fused to a tetrahydropyrido[4,3-d]pyrimidinone core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrolidine derivative with a suitable pyrimidine precursor, followed by cyclization to form the desired heterocyclic structure. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency. The use of continuous flow reactors may also be explored to scale up the production process while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like NaBH4 and LiAlH4, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures, which are of interest in medicinal chemistry and materials science.
Industry: Its unique chemical properties may be leveraged in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets and pathways. Studies have shown that it can inhibit the endoplasmic reticulum (ER) stress response and apoptosis pathways, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities, including inhibition of fibroblast growth factor receptors (FGFRs) and anti-cancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibition and potential as cancer therapeutics.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have shown anti-fibrotic activities and are being explored for their therapeutic potential.
Uniqueness
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of a pyrrolidine ring and a tetrahydropyrido[4,3-d]pyrimidinone core, which imparts distinct chemical and biological properties. Its potential neuroprotective and anti-neuroinflammatory effects further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C11H16N4O |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O/c16-10-8-7-12-4-3-9(8)13-11(14-10)15-5-1-2-6-15/h12H,1-7H2,(H,13,14,16) |
Clave InChI |
AXBOZLRXRDLCNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC3=C(CNCC3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


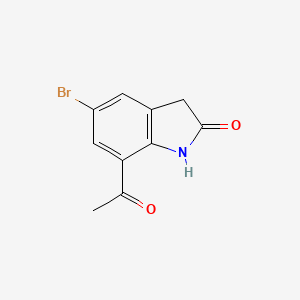
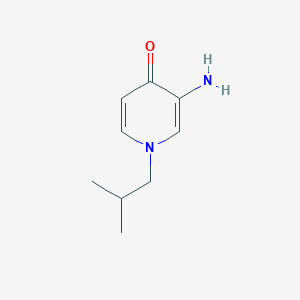
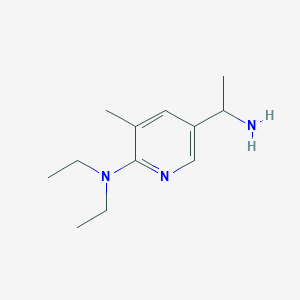
![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)
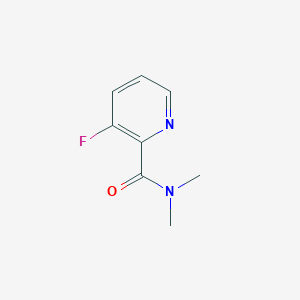




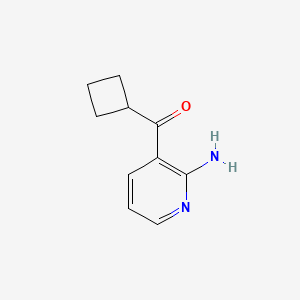
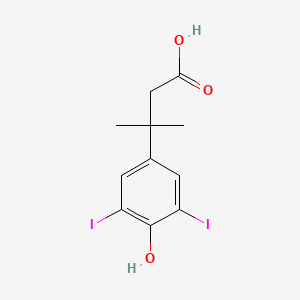
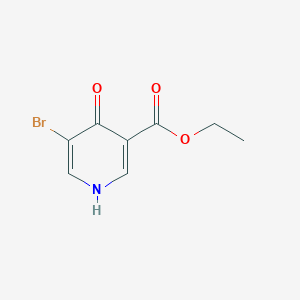

![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)
